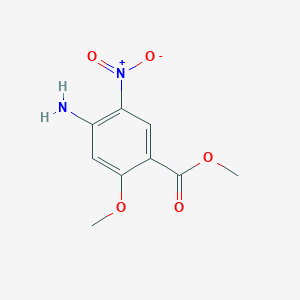

Methyl 4-amino-2-methoxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJURECWKNETII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866754 | |

| Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-84-0 | |

| Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-nitro-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-5-nitro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-amino-2-methoxy-5-nitrobenzoate CAS 59338-84-0 properties

An In-depth Technical Guide to Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0): Properties, Synthesis, and Applications in Pharmaceutical Analysis

Executive Summary

This compound is a substituted aromatic compound of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, its primary role as a known impurity and certified reference standard, particularly for the drug Alizapride, makes a thorough understanding of its properties essential for quality control and regulatory compliance.[1] This guide provides a comprehensive technical overview of its chemical identity, predicted spectroscopic characteristics, a plausible synthetic pathway with a detailed experimental protocol, and its critical applications in drug development. The narrative is framed from the perspective of an application scientist, emphasizing the causality behind its chemical behavior and analytical methodologies.

Chemical Identity and Physicochemical Properties

The unique arrangement of an amino, a methoxy, a nitro group, and a methyl ester on a benzene ring dictates the compound's chemical behavior, reactivity, and analytical profile.

Caption: Regioselective nitration of Methyl 4-amino-2-methoxybenzoate.

Detailed Experimental Protocol: Nitration

This protocol is a representative methodology adapted from standard organic synthesis procedures for aromatic nitration. [2][3]It is designed to be self-validating through in-process monitoring.

-

Reagents and Equipment :

-

Methyl 4-amino-2-methoxybenzoate (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Thin Layer Chromatography (TLC) apparatus

-

-

Step-by-Step Procedure :

-

Reaction Setup : Dissolve Methyl 4-amino-2-methoxybenzoate in concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C using an ice bath with constant stirring. The use of a strong acid protonates the amino group, moderating its reactivity and preventing oxidative side reactions.

-

Reagent Addition : Prepare a nitrating mixture of nitric acid and sulfuric acid. Add this mixture dropwise to the cooled solution of the starting material, ensuring the temperature does not exceed 10 °C. This slow, controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Reaction Monitoring : Monitor the reaction's progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Purification :

-

Quenching : Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This neutralizes the strong acid and precipitates the crude product.

-

Neutralization & Extraction : The aqueous mixture is then carefully neutralized with a saturated NaHCO₃ solution until effervescence ceases. Extract the product from the aqueous layer multiple times with an organic solvent like ethyl acetate. [2] * Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure yellow solid. [4]

-

Caption: General workflow for the synthesis and purification process.

Key Applications in Drug Development

The primary value of this compound is not in its therapeutic activity but in its role as a crucial analytical tool.

-

Pharmaceutical Reference Standard : This compound is formally identified as "Alizapride Impurity E". [1]In pharmaceutical manufacturing, controlling impurities is a mandate from regulatory bodies like the FDA and EMA.

-

Causality : The structure of this compound suggests it could be a byproduct formed from residual starting materials or side reactions during the synthesis of Alizapride or a related API.

-

Application : A highly purified version of this compound is used as a reference standard. Analytical scientists develop validated methods (typically HPLC or LC-MS) to detect and quantify this specific impurity in final drug products. The standard allows for accurate calibration of the analytical instrument, ensuring that batches of the API do not exceed the safety thresholds for this impurity.

-

-

Synthetic Intermediate : With three distinct functional groups (amine, nitro, ester), this molecule is a versatile building block for further chemical synthesis. [5]The amino group can be acylated or diazotized, the nitro group can be reduced to a second amino group, and the ester can be hydrolyzed to a carboxylic acid, opening pathways to a wide range of more complex heterocyclic structures valuable in medicinal chemistry. [6]

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely published, a reliable hazard assessment can be made based on the constituent functional groups and data from structurally similar compounds like Methyl 4-nitrobenzoate. [7][8][9]

-

Hazard Assessment :

-

The compound contains a nitroaromatic group, which can be toxic.

-

Aromatic amines can be skin and respiratory sensitizers.

-

It is prudent to handle this chemical with the assumption of moderate toxicity. It may cause skin, eye, and respiratory tract irritation. [9]

-

-

Recommended Handling Procedures :

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [7] * Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Spill Management : In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a suitable container for disposal. Prevent entry into drains. [8]

-

-

First Aid Measures :

-

Skin Contact : Wash off with soap and plenty of water. [8][10] * Eye Contact : Flush eyes with water as a precaution for at least 15 minutes. [8][10] * Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. [8][10] * Ingestion : Rinse mouth with water. Do not induce vomiting. [8][10] * In all cases of significant exposure, consult a physician.

-

-

Storage : Store in a tightly closed container in a cool, dry, and dark environment, away from incompatible substances like strong oxidizing agents. [7][11]

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). Cas NO. 59338-84-0 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 59338-84-0. Retrieved from [Link]

-

NIST. (n.d.). Methyl p-nitro benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]

-

MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 336-347. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. veeprho.com [veeprho.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 11. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-amino-2-methoxy-5-nitrobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key chemical intermediate. We will delve into its chemical structure, synthesis, spectral properties, and applications, offering insights grounded in established chemical principles and supported by relevant literature.

Introduction and Chemical Identity

This compound is a substituted aromatic compound with the chemical formula C₉H₁₀N₂O₅.[1] It presents as a yellow crystalline solid and is soluble in many common organic solvents like methanol and ethanol.[1] Its structure incorporates an amino group, a methoxy group, and a nitro group attached to a methyl benzoate core, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 59338-84-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Predicted Boiling Point | 429.0 ± 40.0 °C | [1] |

| Predicted Flash Point | 232.9 °C | [1] |

| Predicted Density | 1.367 ± 0.06 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound is conceptually a multi-step process that leverages fundamental organic reactions. A logical and commonly employed strategy involves the nitration of a pre-existing substituted benzene ring.

Retrosynthetic Analysis

A plausible retrosynthetic pathway starts with the target molecule and disconnects the nitro group, leading back to Methyl 4-amino-2-methoxybenzoate. This precursor is readily synthesized from 4-amino-2-methoxybenzoic acid. This approach is advantageous as the starting materials are commercially available.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is based on well-established organic chemistry transformations and analogous procedures found in the chemical literature.

Step 1: Esterification of 4-amino-2-methoxybenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and effective method for this transformation.

-

Reaction: In a round-bottom flask, 4-amino-2-methoxybenzoic acid is suspended in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the product side.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the crude Methyl 4-amino-2-methoxybenzoate, which can be further purified by recrystallization.

Step 2: Nitration of Methyl 4-amino-2-methoxybenzoate

The subsequent step is the electrophilic aromatic substitution to introduce the nitro group onto the benzene ring. The existing amino and methoxy groups are activating and ortho-, para-directing. The nitro group will preferentially add to the position that is ortho to the amino group and meta to the methoxy group, which is the C5 position.

-

Reaction: Methyl 4-amino-2-methoxybenzoate is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C) in an ice bath.

-

Nitrating Agent: A nitrating mixture, usually a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while maintaining the low temperature to control the reaction rate and prevent side reactions. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Conditions: The reaction mixture is stirred for a period at low temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is carefully poured onto crushed ice, causing the product to precipitate. The solid is then collected by filtration, washed with cold water to remove residual acid, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.5 ppm). The proton at C3 will be deshielded by the adjacent methoxy and ester groups, while the proton at C6 will be significantly deshielded by the electron-withdrawing nitro group.

-

Methoxy Protons: A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Ester Methyl Protons: A singlet integrating to three protons is expected around δ 3.7-3.9 ppm.

-

Amino Protons: A broad singlet corresponding to the two amino protons is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing nitro group and the oxygen of the methoxy and ester groups will be significantly shifted downfield.

-

Methoxy and Methyl Carbons: The carbons of the methoxy and ester methyl groups will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1700-1730 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| N-O Stretch (Nitro) | 1500-1550 and 1300-1350 | Strong |

| C-O Stretch (Ester/Ether) | 1000-1300 | Strong |

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (226.19). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester methyl group (-CH₃), and the nitro group (-NO₂).

Applications and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis. Its trifunctional nature (amino, methoxy, and nitro groups) allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

One notable application is its role as a precursor in the synthesis of Alizapride , a dopamine D2 antagonist used as an antiemetic. The synthesis of Alizapride from this intermediate would involve the reduction of the nitro group to an amine, followed by further functionalization.

The reactivity of the molecule is dictated by its functional groups:

-

The amino group can undergo acylation, alkylation, and diazotization reactions.

-

The nitro group is susceptible to reduction to an amino group using various reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: While specific toxicity data is limited, related nitro-aromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin. It is prudent to treat this compound with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and researchers working with this compound.

References

-

ChemBK. This compound. [Link]

- Google Patents. Preparation process of alizapride hydrochloride.

-

PubChem. 4-Amino-2-methoxy-5-nitrobenzoic acid. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of C9H10N2O5: The Case of 2,2'-Anhydrouridine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of a molecule is a cornerstone of innovation. The molecular formula C9H10N2O5 represents a number of potential isomers, each with unique chemical and biological properties. This guide provides an in-depth technical exploration of the spectral data associated with a key isomer, 2,2'-Anhydrouridine.[1] By delving into the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive analytical narrative. This document is designed not merely as a list of procedures, but as a self-validating system of logic that demonstrates how spectral data are acquired, interpreted, and synthesized to confirm the structure of 2,2'-Anhydrouridine.

The Subject Molecule: 2,2'-Anhydrouridine

2,2'-Anhydrouridine is a synthetic nucleoside analog that has garnered interest in biochemical research and as a building block for antiviral agents.[2] Its rigid bicyclic structure, formed by an ether linkage between the C2' of the ribose sugar and the C2 of the uracil base, presents a distinct spectroscopic fingerprint.[1] Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its interactions in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and the connectivity of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for preparing a sample of 2,2'-Anhydrouridine for NMR analysis. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often employed for its ability to dissolve a wide range of compounds and for its unobtrusive signals in the ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,2'-Anhydrouridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shim the magnetic field to achieve homogeneity.

-

Lock onto the deuterium signal of the solvent.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Perform additional experiments as needed, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

-

Data Presentation: Predicted and Reported NMR Data for 2,2'-Anhydrouridine

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~7.8 | Doublet | 1H | Uracil |

| H-1' | ~6.2 | Doublet | 1H | Anomeric |

| H-5 | ~5.8 | Doublet | 1H | Uracil |

| H-3' | ~5.0 | Multiplet | 1H | Sugar |

| OH-5' | ~4.9 | Triplet | 1H | Hydroxyl |

| H-2' | ~4.5 | Multiplet | 1H | Sugar |

| H-4' | ~4.2 | Multiplet | 1H | Sugar |

| H-5'a, H-5'b | ~3.6 | Multiplet | 2H | Sugar |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-4 | ~170 | Carbonyl |

| C-2 | ~160 | Uracil |

| C-6 | ~140 | Uracil |

| C-5 | ~102 | Uracil |

| C-1' | ~90 | Anomeric |

| C-4' | ~85 | Sugar |

| C-2' | ~80 | Sugar |

| C-3' | ~70 | Sugar |

| C-5' | ~60 | Sugar |

Note: The above data are representative and may vary slightly based on experimental conditions. The availability of spectral data from sources like Sigma-Aldrich is noted in PubChem.[1]

Interpretation and Causality

The ¹H NMR spectrum of 2,2'-Anhydrouridine is expected to show distinct signals corresponding to the uracil base and the arabinofuranosyl sugar moiety. The downfield signals around 7.8 and 5.8 ppm are characteristic of the vinylic protons of the uracil ring. The anomeric proton (H-1') typically appears as a doublet around 6.2 ppm, with its coupling constant providing information about the stereochemistry of the glycosidic bond. The remaining sugar protons will appear in the more upfield region (3.5-5.0 ppm).

The ¹³C NMR spectrum will corroborate this structure, with carbonyl carbons appearing far downfield, followed by the unsaturated carbons of the uracil ring, and finally the saturated carbons of the sugar ring.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Acquiring an FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Place a small amount of solid 2,2'-Anhydrouridine directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically generate the absorbance or transmittance spectrum.

-

Data Presentation: Key IR Absorptions for 2,2'-Anhydrouridine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Broad | O-H Stretch | Hydroxyl |

| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic |

| ~1700 | Strong | C=O Stretch | Carbonyl (Amide) |

| 1650-1550 | Medium | C=C Stretch | Alkene |

| 1200-1000 | Strong | C-O Stretch | Ether/Alcohol |

Note: PubChem indicates the availability of FTIR spectra for 2,2'-Anhydrouridine.[1]

Interpretation and Causality

The IR spectrum of 2,2'-Anhydrouridine will be dominated by several key features. A broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl groups on the sugar. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the amide-like carbonyl groups in the uracil ring. Absorptions in the 1200-1000 cm⁻¹ range will correspond to the C-O stretching of the ether linkage and the alcohol functionalities.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2,2'-Anhydrouridine, as it minimizes fragmentation.

-

Sample Preparation:

-

Prepare a dilute solution of 2,2'-Anhydrouridine in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the spectrum in either positive or negative ion mode. For 2,2'-Anhydrouridine, protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ are commonly observed in positive mode.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

-

Data Presentation: Expected Mass Spectrometric Data

| Ion | Calculated m/z | Observed m/z |

| [C9H10N2O5 + H]⁺ | 227.0662 | Consistent with calculated value |

| [C9H10N2O5 + Na]⁺ | 249.0482 | Consistent with calculated value |

Note: Commercial suppliers like MedChemExpress often provide mass spectrometry data for their compounds.

Interpretation and Causality

The ESI mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 227.0662. The observation of this peak confirms the molecular weight of 226.19 g/mol .[1] High-resolution mass spectrometry can further validate the molecular formula by providing a highly accurate mass measurement that distinguishes C9H10N2O5 from other potential formulas with the same nominal mass.

IV. Synthesis of Data and Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. The NMR data provides the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and formula.

Logical Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of 2,2'-Anhydrouridine.

This logical progression, from data acquisition to interpretation and final confirmation, ensures a trustworthy and authoritative structural assignment. Each piece of spectral data serves as a check on the others, creating a self-validating analytical system.

Conclusion

The structural elucidation of a molecule with the formula C9H10N2O5, exemplified by 2,2'-Anhydrouridine, is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. This guide has outlined the experimental protocols, data interpretation, and logical workflow required to confidently assign the structure. For professionals in drug development and chemical research, a thorough understanding of these analytical principles is paramount for advancing scientific discovery.

References

-

PubChem. 2,2'-Anhydrouridine. National Center for Biotechnology Information. [Link]

-

Miah, A., Reese, C. B., Song, Q., & Sturdy, Z. (1998). 2′,3′-Anhydrouridine. A useful synthetic intermediate. Journal of the Chemical Society, Perkin Transactions 1, (20), 3277–3284. [Link]

-

Xu, J., Chmela, V., Green, N. J., Sutherland, J. D., & Krishnamurthy, R. (2020). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature, 582(7810), 60–66. [Link]

Sources

Introduction: The Strategic Importance of a Key Building Block

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate

This compound is a highly functionalized aromatic compound, appearing as a yellow crystalline solid soluble in common organic solvents like methanol and ethanol.[1][2] Its molecular formula is C₉H₁₀N₂O₅.[1][2][3][4] While not an end-product itself, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[5] Its strategic value is particularly noted in the development of tyrosine kinase inhibitors, such as Vatalanib (PTK787), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) investigated for its anti-angiogenic properties in cancer therapy.[6][7]

The precise arrangement of its four substituents—an amine, a methoxy group, a nitro group, and a methyl ester—presents a distinct regiochemical challenge. A successful synthesis must navigate the competing directing effects of these groups to install the nitro moiety at the correct C5 position. This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, emphasizing the chemical rationale behind each procedural step to ensure reproducibility and high yield.

Synthetic Strategy: A Protection-Based Approach to Regiocontrol

A retrosynthetic analysis reveals that the core challenge lies in the electrophilic aromatic substitution (nitration) step. The starting material, Methyl 4-amino-2-methoxybenzoate, possesses two powerful ortho-, para-directing groups: the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group is particularly strongly activating and is also highly sensitive to oxidation by the strong acids used in nitration. Direct nitration would likely lead to a mixture of products and significant degradation of the starting material.

Therefore, a robust and logical synthesis hinges on a protection-de-protection strategy. The highly reactive amino group is temporarily masked as an acetamido group (-NHCOCH₃). This serves two critical functions:

-

Moderation of Reactivity: It tempers the powerful activating nature of the amine, allowing for a more controlled reaction.

-

Protection from Oxidation: The amide is resistant to the oxidative conditions of the nitrating mixture.

With the amino group protected, the acetamido and methoxy groups collaboratively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C5 position, which is ortho to the methoxy group and meta to the acetamido group. A final hydrolysis step removes the acetyl protecting group to yield the target molecule.

Synthesis Pathway Visualization

The following diagram illustrates the validated three-step synthetic workflow from Methyl 4-amino-2-methoxybenzoate.

Caption: A three-step synthesis of the target compound.

Quantitative Data Summary

The following table outlines the key quantitative parameters for each step of the synthesis, providing a clear reference for laboratory execution.

| Step | Reactant | Key Reagent(s) | Molar Eq. (Reagent) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |

| 1. Acetylation | Methyl 4-amino-2-methoxybenzoate | Acetic Anhydride | 1.2 | Pyridine | 0 to 25 | 2 | ~95% |

| 2. Nitration | Methyl 4-acetamido-2-methoxybenzoate | Nitric Acid (66%) | 1.1 | Sulfuric Acid | 0 to 5 | 1.5 | ~88% |

| 3. Hydrolysis | Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | Hydrochloric Acid (conc.) | Catalytic | Methanol/Water | 65 | 4 | ~92% |

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each protocol is designed as a self-validating system. The described work-up and purification steps are integral to achieving the desired purity and yield, confirming the success of the preceding reaction.

Protocol 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

Objective: To protect the C4-amino group as an acetamide to prevent oxidation and control regioselectivity in the subsequent nitration step.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 4-amino-2-methoxybenzoate (10.0 g, 55.2 mmol, 1.0 eq.) in pyridine (50 mL). Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0°C, add acetic anhydride (6.2 mL, 66.2 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A white precipitate of Methyl 4-acetamido-2-methoxybenzoate will form.

-

Isolation and Purification: Isolate the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) to remove residual pyridine. Dry the product under vacuum at 50°C to yield a white to off-white solid. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Protocol 2: Nitration of Methyl 4-acetamido-2-methoxybenzoate

Objective: To regioselectively install a nitro group at the C5 position, directed by the ortho-, para-directing methoxy and acetamido groups.

Methodology:

-

Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add Methyl 4-acetamido-2-methoxybenzoate (11.7 g, 52.4 mmol, 1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation & Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.9 mL, ~57.6 mmol, 1.1 eq.) to 10 mL of cold, concentrated sulfuric acid. Cool this mixture back to 0°C and add it to the dropping funnel.

-

Reaction Progression: Add the nitrating mixture dropwise to the substrate solution over 30-40 minutes, maintaining the internal reaction temperature between 0°C and 5°C.[8] This low temperature is critical for preventing over-nitration and side reactions.[9] The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is the key to this electrophilic aromatic substitution.[10][11] After the addition, stir the mixture at 0-5°C for another hour.

-

Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from methanol to yield Methyl 4-acetamido-2-methoxy-5-nitrobenzoate as fine yellow crystals.

Protocol 3: Hydrolysis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Objective: To deprotect the acetamido group and reveal the final target molecule, this compound.

Methodology:

-

Reaction Setup: Suspend the purified Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (12.0 g, 44.7 mmol, 1.0 eq.) in methanol (100 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add 20 mL of water followed by the slow addition of concentrated hydrochloric acid (10 mL).

-

Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with stirring. Maintain reflux for 4 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation and Purification: The product will precipitate as a yellow solid. Isolate the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum at 60°C. This yields the final product, this compound, with high purity.

References

-

4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. ChemBK. [Link]

-

Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]

-

4-amino-2-methoxy-5-nitrobenzoic acid. ChemBK. [Link]

-

Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. [Link]

-

This compound. ChemBK. [Link]

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

Supporting Information for published article. CDC Stacks. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.

-

Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

-

Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. YouTube. [Link]

-

Nitration of Methyl Benzoate. University of Wisconsin-River Falls. [Link]

-

Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. PubMed Central. [Link]

-

An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. aiinmr.com [aiinmr.com]

- 11. westfield.ma.edu [westfield.ma.edu]

A Senior Application Scientist's Guide to the Synthetic Utility of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Abstract

4-Amino-2-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its unique arrangement of four distinct functional groups—a carboxylic acid, an aromatic amine, a methoxy ether, and a nitro group—offers exceptional opportunities for selective and sequential chemical transformations. This guide provides an in-depth exploration of the core synthetic pathways originating from this versatile building block. We will delve into the mechanistic underpinnings of key reactions, present validated, step-by-step experimental protocols, and discuss the broader applications of the resulting derivatives in fields such as medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. 4-Amino-2-methoxy-5-nitrobenzoic acid (CAS No: 59338-90-8) represents a pre-functionalized scaffold, offering chemists a significant head start in the construction of complex molecular architectures.[1] The electron-donating nature of the amino and methoxy groups, contrasted with the powerful electron-withdrawing effect of the nitro and carboxylic acid moieties, creates a unique electronic environment that can be exploited for regioselective reactions.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups.[2] This allows for a stepwise approach to molecular elaboration, where one group can be modified while the others remain intact, to be addressed in subsequent steps. The primary transformations, which form the core of this guide, include:

-

Reduction of the nitro group to yield a reactive diamine, a key precursor for heterocyclic synthesis.

-

Esterification of the carboxylic acid to protect this functionality or to modulate the physicochemical properties of the final compound.

-

Amide bond formation to couple the scaffold with other molecules, a cornerstone of peptide synthesis and drug discovery.

This guide will provide the practical insights and detailed protocols necessary to confidently execute these transformations.

Core Synthetic Pathways and Experimental Protocols

The following sections provide detailed methodologies for the three primary synthetic routes starting from 4-amino-2-methoxy-5-nitrobenzoic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.

Pathway 1: Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is arguably the most critical transformation of this scaffold. The resulting product, 4,5-diamino-2-methoxybenzoic acid, is a valuable precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems prevalent in pharmacologically active compounds.

Causality & Mechanistic Insight: Catalytic hydrogenation is a clean and efficient method for this transformation.[2] However, for substrates containing other reducible functional groups, chemoselectivity can be a challenge. A robust alternative is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂). The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, which is activated by protonation from the acidic solvent. This stepwise reduction proceeds through nitroso and hydroxylamine intermediates to yield the final amine, with the tin being oxidized to tin(IV).[3]

Experimental Protocol: SnCl₂ Mediated Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-methoxy-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Acidification & Reflux: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic. Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.

-

Purification: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. The resulting organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude diamine product, which can be further purified by recrystallization.

Pathway 2: Esterification of the Carboxylic Acid

Esterification of the carboxylic acid is a common strategy to protect this group from participating in subsequent reactions or to synthesize ester derivatives as the final target molecules. Fischer-Speier esterification is a classic and reliable method for this purpose.[4]

Causality & Mechanistic Insight: This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, often by azeotropic distillation or by using a large excess of the alcohol.

Experimental Protocol: Fischer Esterification to Methyl Ester

-

Reaction Setup: Dissolve 4-amino-2-methoxy-5-nitrobenzoic acid (1.0 eq) in a large excess of methanol (which acts as both solvent and reagent) in a round-bottom flask.[6][7]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the solution.

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the methyl 4-amino-2-methoxy-5-nitrobenzoate, which is often a yellow crystalline solid.[6][7]

Pathway 3: Amide Coupling

The formation of an amide bond is fundamental to the synthesis of pharmaceuticals. This can be achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.

Causality & Mechanistic Insight: While the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), this method can be harsh for sensitive substrates.[8] A more common and milder approach involves the use of peptide coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient.[9] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize the acid released during the reaction.[9]

Experimental Protocol: HATU-Mediated Amide Coupling

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methoxy-5-nitrobenzoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary and Visualization

Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4-Amino-2-methoxy-5-nitrobenzoic acid | C₈H₈N₂O₅ | 212.16 | 59338-90-8 | N/A |

| This compound | C₉H₁₀N₂O₅ | 226.19 | 59338-84-0 | Yellow crystalline solid[6][7] |

| 4,5-Diamino-2-methoxybenzoic acid | C₈H₁₀N₂O₃ | 182.18 | 60582-33-4 | N/A |

Synthetic Workflow Overview

The following diagram illustrates the key synthetic transformations described in this guide.

Caption: Key synthetic transformations from 4-amino-2-methoxy-5-nitrobenzoic acid.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific safety information for 4-amino-2-methoxy-5-nitrobenzoic acid is not extensively documented, general principles for handling substituted nitroaromatic and benzoic acid compounds should be strictly followed.[7][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] If irritation occurs, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.[13]

Conclusion and Future Outlook

4-Amino-2-methoxy-5-nitrobenzoic acid is more than just a chemical; it is a versatile platform for innovation. The synthetic pathways detailed in this guide—nitro reduction, esterification, and amide coupling—represent the fundamental tools required to unlock its potential. By understanding the causality behind these protocols, researchers can not only replicate these procedures but also adapt and innovate upon them. The derivatives of this compound are crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical industry where they form the core of various kinase inhibitors and other therapeutic agents. As the demand for novel, complex molecules continues to grow, the strategic application of well-designed building blocks like 4-amino-2-methoxy-5-nitrobenzoic acid will remain a cornerstone of efficient and successful chemical synthesis.

References

- Arborpharmchem. (n.d.). Cas NO. 59338-84-0 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester.

- Benchchem. (n.d.). 4-Amino-2-ethoxy-5-nitrobenzoic acid | 86718-18-5.

- ChemBK. (2024, April 9). 4-amino-2-methoxy-5-nitrobenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.

- Benchchem. (n.d.). 2-Amino-4-methoxy-5-nitro-benzoic acid | 204254-66-0.

- ChemBK. (2024, April 9). 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.

- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid.

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID.

- Benchchem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.

- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.

- Benchchem. (2025).

- ResearchGate. (n.d.).

- US Patent US3948972A. (1976).

Sources

- 1. 4-Amino-2-methoxy-5-nitrobenzoic acid | C8H8N2O5 | CID 101016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Methyl 4-amino-2-methoxy-5-nitrobenzoate in Common Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-amino-2-methoxy-5-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the dissolution properties of this compound. This document details the theoretical underpinnings of its solubility based on its molecular structure and provides robust, field-proven methodologies for empirical solubility determination.

Introduction: Understanding the Molecule

This compound is a yellow crystalline solid with the molecular formula C9H10N2O5[1][2]. Its structure, featuring a substituted benzene ring, dictates its solubility behavior. The presence of both polar functional groups (amino, methoxy, and nitro groups) and a non-polar aromatic ring and methyl ester group suggests a nuanced solubility profile across a spectrum of common laboratory solvents. A general understanding from available data indicates its solubility in common organic solvents like methanol and ethanol[1]. However, for rigorous scientific applications, precise quantitative solubility data is paramount.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility[3]. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. The amino (-NH2) and nitro (-NO2) groups of the solute can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. This suggests a degree of solubility in protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the polar functional groups of the solute through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The aromatic ring of this compound will have some affinity for these solvents, but the polar functional groups will limit overall solubility.

The interplay of these functional groups necessitates empirical determination for accurate solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

For obtaining precise and reliable thermodynamic solubility data, the shake-flask method is the universally acknowledged "gold standard"[4][5]. This equilibrium-based method ensures that the solution is truly saturated with the solute.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved[4].

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can often take 24 to 72 hours, especially for poorly soluble compounds[4][6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles[7][8].

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification[7][9].

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Visual Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Qualitative Solubility Classification

For rapid screening or when only a general understanding of solubility is needed, qualitative tests can be employed.

Experimental Protocol: Qualitative Solubility Testing

Procedure:

-

Add approximately 2-5 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition[10].

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

Summary of Expected Solubility

While precise quantitative data requires experimental determination as outlined above, a qualitative summary based on chemical principles can be provided.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the amino and nitro groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene | Low | The non-polar aromatic ring contributes to some solubility, but the highly polar functional groups will limit it. |

| Halogenated | Dichloromethane | Moderate | Can act as a weak hydrogen bond acceptor and has a significant dipole moment. |

Factors Influencing Solubility Measurements

Several experimental factors can influence the outcome of solubility measurements, and it is crucial to control them for reproducible results.

-

Temperature: Solubility is generally temperature-dependent. All measurements should be conducted at a constant, reported temperature[11].

-

pH: For ionizable compounds, pH plays a critical role in solubility. While this compound is not strongly acidic or basic, the amino group can be protonated under acidic conditions, which would likely increase its aqueous solubility.

-

Purity of Compound and Solvent: The presence of impurities can affect the measured solubility[11].

-

Solid-State Form: Different crystalline forms (polymorphs) or an amorphous form of a compound can have different solubilities[8].

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While theoretical considerations provide a useful starting point, accurate and reliable data can only be obtained through meticulous experimental work. The shake-flask method remains the definitive technique for determining thermodynamic solubility. By carefully controlling experimental variables, researchers can obtain high-quality data to guide their scientific endeavors.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Wen, H., & Morris, K. R. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1475–1479. [Link]

-

Alves, M. P., & Loftsson, T. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 106(11), 3117-3130. [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 879-890. [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scielo.br [scielo.br]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a polysubstituted aromatic compound. We delve into the theoretical principles governing chemical shifts and coupling constants, explaining the causal relationships between the molecule's electronic architecture and its spectral features. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and detailed interpretation, thereby establishing a self-validating framework for the structural analysis of complex small molecules.

Introduction: The Structural Challenge

This compound (C₉H₁₀N₂O₅) presents an interesting case for NMR analysis. The benzene ring is substituted with four distinct functional groups: a strong π-electron-donating amino (-NH₂) group, a strong π-donating and σ-withdrawing methoxy (-OCH₃) group, a powerful electron-withdrawing nitro (-NO₂) group, and a moderately electron-withdrawing methyl ester (-COOCH₃) group. The interplay of these substituents creates a unique electronic environment that profoundly influences the chemical shifts of the aromatic protons and carbons. A thorough NMR analysis is therefore critical for confirming its chemical identity and purity.

This guide will first establish a robust experimental protocol and then proceed to a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of substituent effects on aromatic systems.[1]

Figure 1: Structure of this compound with atom numbering.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.

Sample Preparation

A homogeneous solution free of particulate matter is essential for acquiring high-quality NMR spectra, as solids can disrupt magnetic field homogeneity, leading to poor shimming, broad peaks, and reduced resolution.[2]

Table 1: Recommended Sample Preparation Workflow

| Step | Action | Rationale & Expert Insights |

|---|---|---|

| 1. Solvent Selection | Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices. | Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability.[3][4] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[2] |

| 2. Concentration | Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR. | ¹H NMR is highly sensitive, requiring less material. ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio, necessitating a more concentrated sample for a good signal-to-noise ratio in a reasonable time.[3][5] |

| 3. Dissolution | Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring to the NMR tube. | Dissolving externally allows for vortexing or gentle heating to ensure complete dissolution and gives an opportunity to filter out any particulates.[3] |

| 4. Filtration & Transfer | Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. | This step is critical to remove any suspended particles that would degrade spectral quality. Cotton wool should be avoided as solvents can leach impurities from it.[4] |

| 5. Reference Standard | Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). | TMS is chemically inert, volatile (for easy removal), and provides a single sharp peak that does not overlap with most analyte signals, serving as the universal reference point for both ¹H and ¹³C spectra.[3] |

| 6. Labeling | Clearly label the NMR tube with the sample identity. | Proper labeling is crucial for sample management in a research environment.[4] |

Figure 2: Workflow for robust NMR sample preparation.

Spectrometer Setup and Data Acquisition

Acquisition parameters must be chosen to balance signal-to-noise, resolution, and experiment time. For quantitative accuracy, parameters like the relaxation delay (d1) are critical.[6]

Table 2: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR (Qualitative) | ¹³C NMR (Qualitative) | Rationale |

|---|---|---|---|

| Pulse Angle | 30-45° | 30° | A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment, especially when multiple scans are needed.[7][8] |

| Acquisition Time (aq) | 3-4 s | 1-2 s | This determines the digital resolution. A longer acquisition time provides better resolution to resolve fine couplings.[8][9] |

| Relaxation Delay (d1) | 1-2 s | 2 s | Allows for the magnetization to return towards equilibrium. For fully quantitative results, d1 should be at least 5 times the longest T₁ of interest.[9][10] |

| Number of Scans (ns) | 8-16 | 512-1024 | Averaging multiple scans improves the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[6] |

| Spectral Width (sw) | 0-12 ppm | 0-220 ppm | The spectral window must be wide enough to encompass all expected signals from the molecule.[9] |

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is predicted to show five distinct signals: two singlets in the aromatic region, two singlets from the methoxy and methyl ester groups, and a broad signal for the amino protons.

Aromatic Region (δ 6.0 - 8.5 ppm)

The two protons on the aromatic ring, H-3 and H-6, are not adjacent to any other protons, so they will both appear as singlets (s). Their chemical shifts are dictated by the electronic effects of the four substituents.

-

H-6 (Predicted δ ~8.0-8.2 ppm): This proton is positioned ortho to the powerfully electron-withdrawing nitro group (-NO₂), which will strongly deshield it and shift it significantly downfield. It is also ortho to the strongly electron-donating amino group (-NH₂), which would normally cause a strong upfield (shielding) shift.[11] However, the deshielding effect of a para nitro group is generally stronger than the shielding of an ortho amino group.

-

H-3 (Predicted δ ~6.5-6.7 ppm): This proton is located ortho to the electron-donating methoxy group (-OCH₃) and meta to the strongly donating amino group, both of which will shield it and shift it upfield. It is also ortho to the withdrawing ester group and meta to the withdrawing nitro group, which cause some deshielding. The net effect, dominated by the two strong donating groups, will result in a significant upfield shift compared to benzene (7.36 ppm).

Functional Group Protons

-

Amino Protons (-NH₂) (Predicted δ ~5.0-6.0 ppm): These protons will likely appear as a broad singlet. The broadening is due to rapid chemical exchange with trace amounts of water and quadrupolar relaxation from the ¹⁴N nucleus. The signal's position can be highly variable depending on solvent and concentration.

-

Methoxy Protons (-OCH₃) (Predicted δ ~3.9-4.1 ppm): This will be a sharp singlet integrating to 3 protons. Its chemical shift is typical for an aromatic methoxy group.

-

Methyl Ester Protons (-COOCH₃) (Predicted δ ~3.8-3.9 ppm): This signal will also be a sharp singlet integrating to 3 protons, appearing in the characteristic region for methyl esters.

Table 3: Predicted ¹H NMR Data Summary for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.2 | Singlet (s) | 1H | H-6 | Deshielded by ortho -NO₂ group. |

| ~6.5 - 6.7 | Singlet (s) | 1H | H-3 | Shielded by ortho -OCH₃ and meta -NH₂ groups. |

| ~5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ | Broad due to quadrupolar relaxation and exchange. |

| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | Typical aromatic methoxy group region. |

| ~3.8 - 3.9 | Singlet (s) | 3H | -COOCH₃ | Typical methyl ester region. |

¹³C NMR Spectral Analysis: A Predictive Approach

Due to the lack of symmetry, all nine carbon atoms in the molecule are chemically distinct and should produce nine unique signals in the broadband proton-decoupled ¹³C NMR spectrum.

Carbonyl and Aromatic Carbons (δ 100 - 170 ppm)

-

Carbonyl Carbon (C=O) (Predicted δ ~165 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield.[12]

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents.

-

C4 (ipso to -NH₂) (Predicted δ ~150 ppm): The strong donating amino group will cause a significant downfield shift of the carbon it is attached to (ipso-carbon).

-